2-Bromo-5-(dimethylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(dimethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICSXUAAJBEMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035235-21-2 | |
| Record name | 2-bromo-5-(dimethylamino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for 2 Bromo 5 Dimethylamino Benzoic Acid
De Novo Synthetic Routes to the Core Structure
The de novo synthesis of 2-Bromo-5-(dimethylamino)benzoic acid involves the strategic introduction of the bromine atom and the dimethylamino group onto a benzoic acid or a related precursor. The order of these introductions is critical and is dictated by the directing effects of the substituents.
Bromination Strategies on Substituted Benzoic Acids or Anilines
A key strategy in the synthesis of this compound involves the direct bromination of a suitably substituted precursor. The success of this approach hinges on controlling the regioselectivity of the bromination reaction, which is governed by the electronic properties of the substituents already present on the aromatic ring.
The synthesis can commence with the bromination of 3-(dimethylamino)benzoic acid. The dimethylamino group is a powerful activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. In this case, the strong activating effect of the dimethylamino group will direct the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the dimethylamino group is already occupied by the carboxyl group. Therefore, bromination is expected to occur at the ortho position, which is also meta to the carboxyl group, leading to the desired this compound.
A similar strategy involves the bromination of 2-aminobenzoic acid to first yield 2-amino-5-bromobenzoic acid. In this reaction, a solution of bromine in glacial acetic acid is added to sodium 2-aminobenzoate, also in glacial acetic acid, at a controlled temperature of 15 °C. This reaction can also produce the di-brominated product, 2-amino-3,5-dibromobenzoic acid. chemicalbook.com The desired 2-amino-5-bromobenzoic acid can then be isolated and subsequently dimethylated.
| Starting Material | Brominating Agent | Solvent | Product |
| 3-(dimethylamino)benzoic acid | Bromine | Acetic Acid | This compound |
| 2-Aminobenzoic acid | Bromine | Acetic Acid | 2-Amino-5-bromobenzoic acid |
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, particularly those that are activated. jk-sci.com The bromination of electron-rich aromatic compounds like anilines and their derivatives with NBS often proceeds with high para-selectivity when conducted in a solvent like dimethylformamide (DMF). jk-sci.com For a substrate such as 3-(dimethylamino)benzoic acid, the powerful ortho-, para-directing dimethylamino group would strongly favor bromination at the ortho position (position 2), as the para position is blocked.
Alternatively, molecular bromine can be used as the brominating agent. For instance, the bromination of m-methoxybenzoic acid, a related substituted benzoic acid, has been achieved using N-bromosuccinimide in the presence of sulfuric acid and a catalyst system. google.com A similar approach could be adapted for 3-(dimethylamino)benzoic acid. The reaction of 2-aminobenzoic acid with bromine in glacial acetic acid is a known method to produce 2-amino-5-bromobenzoic acid. chemicalbook.com
| Substrate | Brominating Agent | Conditions | Expected Major Product |
| 3-(dimethylamino)benzoic acid | NBS | DMF | This compound |
| 3-(dimethylamino)benzoic acid | Bromine/Catalyst | Various | This compound |
| 2-Aminobenzoic acid | Bromine | Acetic Acid | 2-Amino-5-bromobenzoic acid |
Introduction of the Dimethylamino Group
Another synthetic strategy involves the introduction of the dimethylamino group onto a pre-brominated benzoic acid precursor. This can be achieved through methods such as reductive amination or nucleophilic substitution.
This approach would typically start with a precursor such as 2-bromo-5-aminobenzoic acid. The primary amino group can be converted to a dimethylamino group via the Eschweiler-Clarke reaction. This reaction involves treating the primary amine with excess formaldehyde (B43269) and formic acid. wikipedia.org The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid to a secondary amine. This process is repeated to yield the tertiary amine. wikipedia.orgyoutube.com A key advantage of the Eschweiler-Clarke reaction is that it specifically produces tertiary amines without the formation of quaternary ammonium (B1175870) salts. jk-sci.comwikipedia.org
| Starting Material | Reagents | Reaction Type | Product |
| 2-Amino-5-bromobenzoic acid | Formaldehyde, Formic Acid | Eschweiler-Clarke Reaction | This compound |
A plausible, though potentially more challenging, route involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid with dimethylamine (B145610). For this strategy, a suitable starting material would be 2,5-dibromobenzoic acid. The reaction would involve heating the di-halogenated benzoic acid with dimethylamine in a suitable solvent, likely with a catalyst. Copper-catalyzed amination reactions are known for coupling aryl halides with amines. For instance, 2-bromobenzoic acids can undergo chemo- and regioselective amination with various aliphatic and aromatic amines in the presence of a copper catalyst. nih.gov This suggests that a similar reaction between 2,5-dibromobenzoic acid and dimethylamine could be feasible, with the potential for selective substitution at one of the bromine positions. However, controlling the regioselectivity to favor substitution at the 5-position over the 2-position could be a significant challenge due to the electronic and steric environment of the two bromine atoms.
| Starting Material | Reagent | Catalyst | Potential Product |
| 2,5-Dibromobenzoic acid | Dimethylamine | Copper-based | This compound |
Carboxylation Reactions for Benzoic Acid Moiety Formation
The introduction of the carboxylic acid group onto the benzene (B151609) ring is a critical step in forming the benzoic acid structure. One common strategy involves the carboxylation of an organometallic intermediate derived from a precursor like 1-bromo-4-(dimethylamino)benzene.
A prevalent method is the use of a Grignard reagent. This process involves reacting the aryl bromide with magnesium metal in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form an arylmagnesium bromide. This Grignard reagent is then treated with carbon dioxide (often in solid form as dry ice), followed by an acidic workup to protonate the resulting carboxylate salt and yield the desired benzoic acid.
Alternatively, direct carboxylation can be achieved through lithium-halogen exchange. Reacting the aryl bromide with an organolithium reagent like n-butyllithium at low temperatures generates an aryllithium species, which is highly reactive towards carbon dioxide. Subsequent acidification furnishes the carboxylic acid. The choice of method depends on the compatibility of other functional groups present in the molecule.
Multi-Step Synthetic Sequences and Intermediate Functionalization
Constructing this compound often requires a multi-step pathway involving the modification of functional groups on a pre-existing benzene ring scaffold. libretexts.org The sequence of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups. libretexts.org
A common and practical precursor for the synthesis is 2-amino-5-bromobenzoic acid. chemicalbook.comchemicalbook.comsigmaaldrich.com The primary synthetic challenge in this route is the conversion of the primary amino group (-NH₂) into a tertiary dimethylamino group (-N(CH₃)₂).
This transformation is typically achieved through N-methylation. A classic method for this conversion is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde. In this reaction, the primary amine reacts with formaldehyde to form a Schiff base, which is then reduced by formic acid. The process repeats to add a second methyl group, yielding the dimethylamino product. This method is advantageous as it is performed in aqueous solution and avoids the use of alkyl halides, which can lead to over-alkylation and the formation of quaternary ammonium salts.
Alternatively, methylating agents such as methyl iodide or dimethyl sulfate (B86663) can be used in the presence of a non-nucleophilic base to scavenge the acid produced during the reaction. However, this approach requires careful control of stoichiometry to prevent the formation of the quaternary ammonium salt and may necessitate the protection of other reactive groups.
The synthesis of the precursor itself, 2-amino-5-bromobenzoic acid, typically starts from anthranilic acid (o-aminobenzoic acid), which undergoes electrophilic bromination. chemicalbook.comchemicalbook.comrjpbcs.com The reaction is often carried out using bromine in glacial acetic acid. rjpbcs.com
Table 1: Example Synthetic Pathway from a Precursor
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | 2-Amino-5-bromobenzoic acid | Formaldehyde (CH₂O), Formic Acid (HCOOH) | This compound | N,N-dimethylation of the primary amine |
In multi-step syntheses involving molecules with multiple reactive sites, such as an amino group and a carboxylic acid, protecting groups are often essential to ensure regioselectivity. utsouthwestern.eduvanderbilt.edu The carboxylic acid group (-COOH) is acidic and can interfere with base-mediated reactions, while the amino group (-NH₂) is nucleophilic.
To prevent unwanted side reactions during the N-methylation of 2-amino-5-bromobenzoic acid, the carboxylic acid group can be temporarily converted into an ester, such as a methyl or ethyl ester. This is a common protection strategy. The esterification can be accomplished using Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid).
Once the ester is formed, the N-methylation of the amino group can be carried out. After the dimethylamino group is successfully installed, the protecting ester group must be removed to regenerate the carboxylic acid. This deprotection step is typically achieved by hydrolysis, either under acidic or basic conditions (saponification), followed by acidification to yield the final product, this compound.
Table 2: Protection and Deprotection Sequence
| Step | Action | Reagents/Conditions | Intermediate/Product |
| 1. Protection | Esterification of Carboxylic Acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Methyl 2-amino-5-bromobenzoate |
| 2. Functionalization | N,N-dimethylation | Methyl iodide (CH₃I), Base (e.g., K₂CO₃) | Methyl 2-bromo-5-(dimethylamino)benzoate |
| 3. Deprotection | Hydrolysis of Ester | Sodium Hydroxide (NaOH), then Hydrochloric Acid (HCl) | This compound |
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and the formation of byproducts. researchgate.netscielo.br Key parameters that can be adjusted include temperature, solvent, catalyst, and the stoichiometry of reagents.
For instance, in the bromination of an aromatic precursor, the choice of brominating agent (e.g., liquid bromine vs. N-Bromosuccinimide) and solvent can significantly impact the regioselectivity and yield. chemicalbook.comgoogle.com Similarly, during N-methylation, the choice of the base, the methylating agent, and the reaction temperature are critical. A milder base might not be sufficient to deprotonate the amine effectively, while a very strong base could promote side reactions.
The reaction time is another variable that needs optimization; insufficient time leads to incomplete conversion, while excessively long times can result in the degradation of the product or the formation of undesired byproducts. scielo.br Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction's progress and determine the optimal endpoint.
Table 3: Factors for Reaction Optimization
| Parameter | Objective for Optimization | Potential Adjustments |
| Temperature | Balance reaction rate with selectivity; avoid decomposition | Increase temperature to speed up the reaction; decrease to improve selectivity. |
| Solvent | Ensure solubility of reactants; influence reaction pathway | Test a range of solvents with varying polarities (e.g., THF, DMF, Acetonitrile). |
| Catalyst | Increase reaction rate and selectivity | Screen different catalysts; adjust catalyst loading. |
| Reagent Stoichiometry | Maximize conversion of limiting reagent; minimize excess | Vary the molar ratio of reactants to find the optimal balance. |
| Reaction Time | Achieve maximum conversion without product degradation | Monitor reaction progress over time to identify the ideal duration. |
Green Chemistry Principles and Sustainable Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. researchgate.netnih.govrsc.org This involves designing processes that minimize waste, use less hazardous substances, and improve energy efficiency.
A key aspect of green synthesis is the replacement of traditional volatile organic compounds (VOCs) with environmentally benign solvents. researchgate.net Many conventional solvents, such as chlorinated hydrocarbons (e.g., dichloromethane) or aromatic hydrocarbons (e.g., benzene), are toxic and pose environmental risks.
Greener alternatives include water, ethanol, and supercritical fluids. researchgate.net For certain reactions, ionic liquids or deep eutectic solvents (DES) are being explored as recyclable and non-volatile reaction media. nih.govresearchgate.net In the context of synthesizing this compound, performing the N-methylation step using the Eschweiler-Clarke reaction is inherently greener than using alkyl halides, as it often uses water as a solvent and avoids toxic reagents.
Furthermore, choosing reagents that are highly efficient and generate minimal waste (high atom economy) is a core principle. researchgate.net For example, catalytic processes are preferred over stoichiometric ones because the catalyst can be used in small amounts and often recycled. nih.gov The selection of starting materials from renewable feedstocks is also a growing area of interest in the sustainable production of fine chemicals. rsc.org
Table 4: Comparison of Conventional vs. Green Solvents
| Solvent Type | Examples | Environmental/Safety Concerns |
| Conventional | Dichloromethane, Benzene, Toluene | Toxic, often carcinogenic, volatile, contributes to air pollution. |
| Green Alternatives | Water, Ethanol, Isopropanol | Low toxicity, biodegradable, safer to handle. |
| Novel Green Solvents | Ionic Liquids, Deep Eutectic Solvents | Non-volatile, often recyclable, low flammability. nih.gov |
Catalytic Methods for Enhanced Reaction Efficiency
The synthesis of this compound can be approached through various modern catalytic strategies designed to enhance reaction efficiency, selectivity, and substrate scope. Transition-metal catalysis, in particular, offers powerful tools for the formation of carbon-halogen and carbon-nitrogen bonds, which are key to constructing the target molecule. The primary catalytic methodologies revolve around the strategic introduction of the bromo and dimethylamino groups onto a benzoic acid scaffold.
One of the most prominent and efficient strategies involves the copper-catalyzed amination of di-substituted bromo-benzoic acids. This approach leverages the Ullmann condensation reaction, a classic method for forming carbon-nitrogen bonds that has been significantly improved through the development of well-defined catalytic systems. For instance, a highly chemo- and regioselective amination of 2,5-dibromobenzoic acid can be envisioned. In such a reaction, a copper catalyst system, often a combination of copper powder and copper(I) oxide (Cu/Cu₂O), is used to selectively promote the amination at the C-2 position, which is activated by the adjacent carboxylic acid group. nih.govnih.govorganic-chemistry.org This selectivity is a key advantage, as it minimizes the formation of undesired isomers. nih.gov The reaction typically proceeds in a high-boiling point solvent like 2-ethoxyethanol (B86334) at elevated temperatures, with a base such as potassium carbonate to facilitate the coupling. nih.gov This method is advantageous as it often does not require the protection of the carboxylic acid functionality, streamlining the synthetic sequence. nih.govnih.govorganic-chemistry.org
Another viable catalytic route is the palladium-catalyzed C-H functionalization. This modern approach allows for the direct introduction of functional groups onto an aromatic ring, avoiding the need for pre-functionalized starting materials. For the synthesis of this compound, a potential strategy would involve the meta-C-H bromination of a 3-(dimethylamino)benzoic acid precursor. rsc.org Palladium(II) catalysts are known to direct the functionalization of benzoic acid derivatives to the meta-position through the use of a suitable directing group. rsc.org While direct ortho- and para-bromination are common through electrophilic substitution, achieving meta-selectivity often requires a catalytic approach. rsc.org This method would utilize a brominating agent like N-bromophthalimide (NBP) in the presence of a palladium catalyst and an acid additive, which is crucial for the reaction's success. rsc.org
Furthermore, rhodium-catalyzed C-H activation presents another avenue for the functionalization of benzoic acids, although it is more commonly applied for reactions like carboxylation, olefination, or annulation rather than direct amination or bromination at the desired positions. researchgate.netrsc.org However, the ongoing development in this field may yet yield catalysts capable of performing the specific transformations required for the synthesis of this compound.
The following tables summarize key research findings for analogous catalytic reactions that could be adapted for the synthesis of this compound.
Table 1: Copper-Catalyzed Amination of Bromobenzoic Acids
| Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Cu/Cu₂O | 2-Bromobenzoic acid | Aniline (B41778) | K₂CO₃ | 2-Ethoxyethanol | 130 | High | nih.gov |
| Cu/Cu₂O | 2,5-Dibromobenzoic acid | Aniline | K₂CO₃ | 2-Ethoxyethanol | 130 | 94 | nih.gov |
| CuI | 2-Chlorobenzoic acid | 2,6-Dimethylaniline | K₃PO₄ | Dioxane | 100 | 63 | researchgate.net |
Table 2: Palladium-Catalyzed meta-C-H Bromination of Benzoic Acid Derivatives
| Catalyst | Substrate | Brominating Agent | Additive | Oxidant | Solvent | Temp. (°C) | Reference |
| Pd(OAc)₂ | Benzoic Acid Derivative | N-Bromophthalimide (NBP) | Acetic Acid | O₂ | Dichloroethane | 120 | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Investigations
Specific experimental FT-IR data for 2-Bromo-5-(dimethylamino)benzoic acid, which would allow for the identification and analysis of its functional groups, is not available in the reviewed sources.
Detailed experimental FT-Raman spectra for this compound, necessary for the analysis of its molecular vibrations, could not be located.
A computational analysis of the vibrational modes and band assignments for this compound has not been reported in the available scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The specific ¹H NMR spectral data, including chemical shifts, coupling constants, and multiplicities for this compound, are not available in the surveyed literature.
Detailed ¹³C NMR spectral data required for the assignment of aromatic and aliphatic carbons of this compound is not present in the available resources.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum, separated by approximately 2 Da.
For this compound (C₉H₁₀BrNO₂), the theoretical exact masses for the molecular ions would be:
[M]⁺ (with ⁷⁹Br): 242.9895 m/z
[M]⁺ (with ⁸¹Br): 244.9875 m/z
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. In ESI-MS, this compound would typically be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
While specific experimental ESI-MS data for the target compound is not available, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated. These theoretical values can aid in the identification of the compound in complex mixtures.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 243.99677 | 143.2 |
| [M+Na]⁺ | 265.97871 | 154.1 |
| [M-H]⁻ | 241.98221 | 149.8 |
Electronic Absorption and Photophysical Properties (UV-Vis)
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to the chemical environment.
The UV-Vis spectrum of this compound is expected to be influenced by the electronic nature of its substituents. The dimethylamino group is a strong electron-donating group (auxochrome), while the carboxylic acid and bromine are electron-withdrawing groups. This "push-pull" system can lead to intramolecular charge transfer (ICT) bands in the absorption spectrum.
For comparison, benzoic acid exhibits absorption maxima around 230 nm and 270 nm. rsc.org The presence of the dimethylamino group is expected to cause a significant red-shift (bathochromic shift) of these bands due to the extension of the conjugated system and the charge transfer character of the transitions. For instance, 4-(dimethylamino)benzoic acid, a related compound, belongs to the class of aminobenzoic acids which are known to have characteristic UV-Vis spectra. drugbank.com In a study of 4-(benzylamino)benzoic acid derivatives, the maximum absorption (λmax) was observed around 305-307 nm. acs.orgacs.org It is anticipated that this compound would exhibit a λmax in a similar region.
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, as is common in push-pull systems like this compound.
Studies on related aminobenzoic acid derivatives have shown that the position of the absorption and emission bands is sensitive to solvent polarity. acs.orgresearchgate.netunifesp.br An increase in solvent polarity generally leads to a red-shift (positive solvatochromism) of the fluorescence emission spectrum, indicating a more polar excited state. The extent of this shift can provide information about the change in dipole moment upon excitation. While specific experimental data for this compound is not available, it is expected to exhibit solvatochromic behavior due to its molecular structure.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
An exhaustive search of scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction analysis for this compound has not been reported. The determination of the solid-state molecular architecture, including absolute configuration, conformation, and detailed intermolecular interactions, is contingent upon the successful growth of single crystals of the compound and subsequent analysis using X-ray diffraction techniques.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Without experimental data, a table of crystallographic parameters cannot be provided.
Analysis of Intermolecular Interactions and Crystal Packing
The manner in which molecules of this compound arrange themselves in a crystal lattice is also unknown due to the absence of X-ray diffraction data. Analysis of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, and other non-covalent interactions that dictate the crystal packing, cannot be performed. The study of these interactions is crucial for understanding the physical properties of the compound in its solid form.
Without experimental data, a table summarizing intermolecular interactions cannot be provided.
Based on a comprehensive search of the available scientific literature, specific computational and theoretical studies focusing solely on This compound are not publicly available. While extensive research exists for analogous compounds such as 2-amino-5-bromobenzoic acid and other benzoic acid derivatives, the detailed quantum chemical calculations, molecular orbital analyses, and electrostatic potential mappings requested for this compound have not been published in the sources accessed.
The methodologies outlined in the prompt—including Density Functional Theory (DFT), Ab Initio methods, Natural Bond Orbital (NBO) analysis, and characterization of HOMO-LUMO orbitals—are standard computational techniques used to investigate molecular properties. However, without published research applying these methods to the specific molecule of interest, it is not possible to generate the scientifically accurate, data-rich article as requested.
Generating hypothetical data or extrapolating findings from structurally similar molecules would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on this compound. Therefore, the requested article cannot be constructed at this time.
Computational Chemistry and Theoretical Investigations
Conformational Analysis and Tautomerism Studies
Conformational analysis and the study of tautomerism are crucial for understanding the behavior of 2-Bromo-5-(dimethylamino)benzoic acid in different environments. These studies shed light on the molecule's flexibility and the potential for isomeric forms to exist in equilibrium.
The conformational landscape of this compound is primarily determined by the rotational freedom around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-N bond of the dimethylamino group. Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface and identify stable conformations.
For substituted benzoic acids, the orientation of the carboxylic acid group relative to the aromatic ring is a key factor. The planarity or non-planarity of the -COOH group with respect to the benzene ring can significantly impact the molecule's electronic properties and intermolecular interactions. The presence of a bulky bromine atom ortho to the carboxylic acid group in this compound likely induces steric hindrance, which may lead to a non-planar arrangement being the most stable conformation.
Similarly, the orientation of the dimethylamino group is also subject to rotational isomerism. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic π-system, which favors a planar conformation. However, steric clashes with adjacent hydrogen atoms can lead to a twisted conformation. Computational scans of the torsional angles can reveal the energy barriers between different conformations and identify the global energy minimum.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-C1-C=O) | Dihedral Angle (C4-C5-N-C) | Relative Energy (kcal/mol) |
| A | 0° (planar) | 0° (planar) | High |
| B | 90° (perpendicular) | 0° (planar) | 0.0 (Global Minimum) |
| C | 0° (planar) | 90° (perpendicular) | Moderate |
| D | 90° (perpendicular) | 90° (perpendicular) | Low |
Note: This table is illustrative and based on general principles of conformational analysis for substituted benzoic acids. Actual values would require specific computational studies.
Tautomerism in aminobenzoic acids can involve the transfer of a proton from the carboxylic acid group to the amino group, resulting in a zwitterionic form in equilibrium with the neutral molecule. While this is more common in the solid state or in polar solvents, computational studies can predict the relative stabilities of these tautomers in the gas phase and in solution. researchgate.net
For this compound, two primary tautomeric forms can be considered: the neutral form and the zwitterionic form.
Neutral Form: this compound
Zwitterionic Form: 2-Bromo-5-(dimethylammonio)benzoate
Computational calculations of the Gibbs free energy for both forms can determine their relative populations at a given temperature. The stability of the zwitterionic form is highly dependent on the solvent environment. In nonpolar solvents, the neutral form is generally favored. In polar, protic solvents, the zwitterionic form can be stabilized through hydrogen bonding interactions. researchgate.net The proton affinity of the dimethylamino group and the acidity of the carboxylic acid group are key parameters in these calculations. Studies on related aminobenzoic acids have shown that the position of the amino group (ortho, meta, or para) influences the likelihood of zwitterion formation. nih.gov
Table 2: Calculated Relative Stabilities of Tautomers in Different Environments (Hypothetical)
| Tautomer | Gas Phase (ΔG, kcal/mol) | Water (ΔG, kcal/mol) |
| Neutral | 0.0 | 0.0 |
| Zwitterionic | +25 | -2.5 |
Note: This table illustrates the expected trend in tautomer stability based on solvent polarity. Specific calculations for this compound are required for accurate values.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways and calculating energy barriers, a detailed understanding of the reaction kinetics and thermodynamics can be achieved.
For synthetic routes involving this compound, such as esterification or amidation reactions, computational methods can be used to locate the transition state structures. The transition state is a high-energy, transient species that represents the bottleneck of the reaction. By calculating the energy difference between the reactants and the transition state, the activation energy barrier can be determined.
Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often employed to find a transition state structure. Once located, frequency calculations are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. The height of the energy barrier provides insight into the reaction rate.
Beyond locating a single transition state, computational chemistry allows for the mapping of the entire reaction pathway, from reactants to products, including any intermediates. This is often visualized as a potential energy surface. For multi-step reactions, each step will have its own transition state and activation energy.
For instance, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced, computational modeling could explore the feasibility of different mechanisms (e.g., SNAr) and identify the rate-determining step. The influence of the dimethylamino and carboxylic acid groups on the reactivity of the aromatic ring can also be quantified through these calculations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate both the computational model and the experimental assignments.
DFT and time-dependent DFT (TD-DFT) are commonly used to predict spectroscopic properties. For example, vibrational frequencies calculated from the optimized geometry can be compared to experimental infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to provide excellent agreement. vjst.vn
Similarly, electronic transitions can be calculated using TD-DFT to predict the UV-Vis absorption spectrum. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic structure and the nature of the electronic excitations. vjst.vn Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be computed and are a valuable tool for structural elucidation.
Table 3: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data
| Spectroscopic Technique | Calculated Parameter | Experimental Value |
| IR Spectroscopy | C=O stretch: 1750 cm-1 | C=O stretch: 1700 cm-1 |
| UV-Vis Spectroscopy | λmax: 290 nm | λmax: 295 nm |
| 13C NMR | C-Br: 115 ppm | C-Br: 118 ppm |
Note: This table provides an example of how theoretical and experimental data can be compared. The presented values are for illustrative purposes.
Based on a comprehensive search of available scientific literature, a dedicated computational analysis for the specific compound "this compound" detailing its theoretical vibrational frequencies and NMR chemical shifts could not be located. While computational studies on structurally similar molecules, such as other substituted bromobenzoic acids, have been published, these findings are not directly applicable to the unique molecular structure of this compound.
Therefore, it is not possible to provide the detailed research findings and specific data tables for the requested sections on "Computational Prediction of Vibrational Frequencies (FT-IR, Raman)" and "Theoretical NMR Chemical Shift Calculation" without access to a study that has performed these precise quantum chemical calculations on this exact molecule.
Research in computational chemistry often focuses on molecules with specific synthetic, pharmaceutical, or materials science relevance. It is possible that "this compound" has not yet been the subject of such a detailed theoretical investigation, or the results have not been published in publicly accessible databases.
For context, computational studies on related compounds like 2-amino-5-bromobenzoic acid and 4-bromo-3-(methoxymethoxy) benzoic acid have utilized Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p) to predict vibrational spectra and other molecular properties. ijtsrd.comresearchgate.net These studies involve optimizing the molecular geometry and then calculating the harmonic frequencies to correlate them with experimental FT-IR and Raman spectra. Similarly, theoretical NMR chemical shifts are calculated to aid in the interpretation of experimental NMR data. However, the substitution pattern and the presence of the dimethylamino group in the target compound would significantly influence the electronic structure and thus the resulting spectral data, making extrapolation from other molecules inaccurate.
Without a specific study on "this compound," the generation of the requested scientifically accurate article with detailed data is not feasible.
An exploration of the chemical reactivity and functional group transformations of this compound reveals a versatile scaffold for organic synthesis. This article details the reactions involving both the carboxyl group and the bromo substituent, providing insights into its utility in constructing a diverse array of molecular architectures.
Synthesis and Functionalization of Derivatives and Analogues
Structural Analogues with Modified Benzoic Acid Scaffolds
Modifications to the core benzoic acid structure, either by altering the position of existing substituents or by introducing new ones, lead to a wide range of structural analogues.
The introduction of different functional groups onto the aromatic ring of bromo-benzoic acid derivatives allows for the fine-tuning of the molecule's electronic and steric properties. For instance, the synthesis of 2-bromo-5-methoxybenzoic acid has been achieved by the bromination of m-methoxybenzoic acid. google.com One method involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and carrying out a bromination reaction with a suitable reagent. google.com Another approach uses bromine in water under the action of sodium hydroxide, achieving high yields. google.com
Analogues featuring other electron-withdrawing or electron-donating groups have also been developed. The methyl ester of 2-bromo-5-(trifluoromethyl)benzoic acid is a known derivative, incorporating the strongly electron-withdrawing trifluoromethyl group. uni.lu The table below summarizes some of these structural analogues.
| Compound Name | Substituent | Position of Substituent | Notes |
|---|---|---|---|
| 2-bromo-5-methoxybenzoic acid | Methoxy (-OCH₃) | 5 | Synthesized from m-methoxybenzoic acid. google.com |
| 2-bromo-5-(trifluoromethyl)benzoic acid methyl ester | Trifluoromethyl (-CF₃) | 5 | Features a potent electron-withdrawing group. uni.lu |
| 2-bromo-4,5-dimethoxybenzoic acid | Methoxy (-OCH₃) | 4, 5 | Can be produced from 3,4-dimethoxybenzoic acid. google.com |
The positional isomers of 2-Bromo-5-(dimethylamino)benzoic acid represent another important class of structural analogues. These isomers, where the bromo, dimethylamino, and carboxyl groups are arranged differently on the benzene (B151609) ring, can exhibit distinct chemical reactivity and physical properties.
One notable isomer is 5-Bromo-2-(dimethylamino)benzoic acid (CAS No. 77265-72-6). bldpharm.comsynquestlabs.com The synthesis of the related compound, 5-Bromo-2-(phenylamino)benzoic acid, has been accomplished through an Ullman reaction, where 2,5-dibromobenzoic acid is reacted with aniline (B41778). nih.govresearchgate.net This suggests a potential synthetic pathway for the dimethylamino analogue. Other known isomers include 3-bromo-4-(dimethylamino)benzoic acid. sinfoochem.comfluorochem.co.uk
The synthesis of isomeric scaffolds often starts from differently substituted precursors. For example, 5-bromo-2-chloro-benzoic acid can be prepared from 5-bromo-2-aminobenzoic acid derivatives through a two-step process involving diazotization, chlorination, and subsequent hydrolysis. google.comwipo.int
| Compound Name | CAS Number | Structural Feature |
|---|---|---|
| 5-Bromo-2-(dimethylamino)benzoic acid | 77265-72-6 | Isomer with bromo at C5 and dimethylamino at C2. bldpharm.comsynquestlabs.com |
| 3-bromo-4-(dimethylamino)benzoic acid | 220844-83-7 | Isomer with bromo at C3 and dimethylamino at C4. sinfoochem.com |
| 5-Bromo-2-(phenylamino)benzoic acid | Not specified | Isomeric scaffold with a phenylamino (B1219803) group instead of dimethylamino. nih.govresearchgate.net |
| 2-Amino-5-bromobenzoic acid | 5794-88-7 | An important precursor and isomeric amine. chemicalbook.com |
Functionalization of the Dimethylamino Moiety
The dimethylamino group is a key site for chemical modification, allowing for the introduction of new functional groups and the extension of the molecular structure.
The conversion of the amino group into a sulfonamide is a common functionalization strategy. A general method for creating such derivatives involves the coupling of an anthranilic acid with an appropriate sulfonyl chloride under basic conditions. nih.gov Specifically, the compound 2-bromo-5-[(dimethylamino)sulfonyl]benzoic acid is a known sulfonyl derivative. sigmaaldrich.com An isomeric compound, 4-Bromo-3-[(dimethylamino)sulfonyl]benzoic acid, has also been synthesized. lookchem.comchemicalbook.com These derivatives incorporate the versatile sulfonamide group, which is prevalent in medicinal chemistry.
While the parent compound features two methyl groups on the nitrogen atom, these can be replaced with other alkyl or aryl groups to modulate the compound's properties. The synthesis of 5-Bromo-2-(phenylamino)benzoic acid, where the two methyl groups are replaced by a hydrogen and a phenyl group, demonstrates this type of modification. nih.govresearchgate.net This transformation highlights the possibility of creating a broad family of N-substituted analogues through standard synthetic methods like N-alkylation or Buchwald-Hartwig amination on a corresponding amino-bromo-benzoic acid precursor.
Development of Complex Molecular Architectures and Functional Probes
The this compound scaffold and its close analogues serve as valuable building blocks for the construction of larger, more complex molecules with specific functions. The strategic placement of reactive handles—the carboxylic acid for amide bond formation, the bromo group for cross-coupling reactions, and the amino group for further functionalization—makes it a versatile starting point.
For example, the closely related precursor 2-Amino-5-bromobenzoic acid is utilized in the preparation of inhibitors for the hepatitis C virus NS5b RNA polymerase. chemicalbook.com Similarly, derivatives of 2-sulfonamidobenzamides have been developed as selective positive allosteric modulators of the Mas-related G protein-coupled receptor member X1 (MrgX1), indicating the utility of this structural class in creating functional probes for biological targets. nih.gov Furthermore, isomeric structures like 5-bromo-2-chloro-benzoic acid are used as raw materials in the synthesis of hypoglycemic drugs. google.comwipo.int These examples underscore the importance of this chemical family in the development of complex and functionally diverse molecular architectures.
Synthesis of Azo Dye Ligands and Metal Complexes
The synthesis of azo dye ligands derived from aminobenzoic acids is a well-established process, typically involving diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. In the context of derivatives of "this compound," a related compound, 3-dimethylamino benzoic acid, is often used as the coupling component due to the activating effect of the dimethylamino group.
A representative synthesis involves the preparation of 2-[2'-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid (5-BrTAMB). rsc.orgresearchgate.net This procedure begins with the diazotization of 2-amino-5-bromothiazole. The amine is dissolved in a mixture of formic acid and concentrated sulfuric acid, and then treated with a solution of sodium nitrite (B80452) at a low temperature (0-5 °C) to form the diazonium salt. rsc.orgresearchgate.net
The resulting diazonium salt solution is then slowly added to an alkaline alcoholic solution of 3-dimethylamino benzoic acid. rsc.orgresearchgate.net The electron-donating dimethylamino group directs the electrophilic diazonium salt to the ortho position, leading to the formation of the azo linkage. The reaction mixture is typically maintained at a low temperature to ensure the stability of the diazonium salt and to control the coupling reaction. The final azo dye ligand is then precipitated, filtered, and purified.
The synthesized azo dye ligands, such as 5-BrTAMB, can act as tridentate ligands, coordinating with metal ions through the nitrogen atoms of the azo group and the thiazole (B1198619) ring, as well as the oxygen atom of the carboxyl group. rsc.orgresearchgate.net This allows for the formation of stable metal complexes. For instance, a cadmium(II) complex of 5-BrTAMB has been synthesized and characterized. rsc.orgresearchgate.net The formation of such complexes can be confirmed through various analytical techniques, including FT-IR, ¹H-NMR, UV-Vis spectroscopy, and elemental analysis. rsc.orgresearchgate.net
The general synthetic approach is versatile and can be adapted to produce a variety of azo dyes and their corresponding metal complexes with different properties, depending on the specific aromatic amines and coupling agents used. researchgate.netasianpubs.orgekb.eg
Incorporation into Fluorophore Scaffolds for pH-Sensitive Probes
While direct experimental data on the incorporation of "this compound" into pH-sensitive fluorophore scaffolds is not extensively documented, the structural motifs present in this molecule are highly relevant to the design of such probes. The key to many pH-sensitive fluorophores is the presence of an ionizable group, such as an amine, in conjugation with a fluorogenic core. The protonation and deprotonation of this group alter the electronic properties of the molecule, leading to a change in its fluorescence intensity or wavelength.
The dimethylamino group in "this compound" is a suitable candidate for this purpose. In acidic conditions, the lone pair of electrons on the nitrogen atom can be protonated, which can modulate the intramolecular charge transfer (ICT) characteristics of a larger fluorophore system. This change in ICT is a common mechanism for pH sensing in fluorescent probes.
For example, aminobenzocoumarins have been developed as pH-responsive fluorescent probes that exhibit a significant "turn-on" fluorescence response in acidic environments. uzh.ch This behavior is attributed to the protonation of the amino group, which affects the electronic structure of the coumarin (B35378) core. Similarly, fluorescein (B123965) and its derivatives are widely used as pH probes, with their fluorescence properties being highly dependent on the pH of the surrounding medium. nih.gov
The synthesis of such probes often involves the condensation of an aminobenzoic acid derivative with a suitable fluorogenic backbone. The carboxylic acid group of "this compound" could be activated and reacted with an amino or hydroxyl group on a fluorophore scaffold to form a stable amide or ester linkage. The bromo substituent could also serve as a handle for further functionalization through cross-coupling reactions to build more complex and tunable fluorescent sensor molecules.
The design of a pH-sensitive probe based on "this compound" would likely involve its conjugation to a known fluorophore in such a way that the protonation state of the dimethylamino group influences the fluorescence output. The pKa of the dimethylamino group could be fine-tuned by modifying the electronic properties of the aromatic ring, allowing for the development of probes that are sensitive to specific pH ranges.
Preparation of Benzylamino Derivatives and Scaffolds
The preparation of benzylamino derivatives from "this compound" can be envisioned through transition metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation. The Ullmann reaction is a classic method for the formation of carbon-nitrogen bonds, involving the coupling of an aryl halide with an amine in the presence of a copper catalyst.
A plausible synthetic route would involve the reaction of "this compound" with benzylamine. This reaction would typically be carried out in a high-boiling polar solvent, such as DMF or DMSO, at an elevated temperature. A base, such as potassium carbonate or cesium carbonate, is required to neutralize the hydrogen bromide that is formed as a byproduct. A copper(I) salt, such as copper(I) iodide or copper(I) bromide, is commonly used as the catalyst, often in the presence of a ligand like 1,10-phenanthroline (B135089) to stabilize the copper catalyst and facilitate the reaction.
A related transformation has been reported in the synthesis of 5-Bromo-2-(phenylamino)benzoic acid, where 2,5-dibromobenzoic acid was reacted with aniline in the presence of a catalyst. This demonstrates the feasibility of forming an N-aryl bond at the 2-position of a substituted benzoic acid.
The general reaction scheme would be as follows:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Benzylamine | Copper(I) salt (e.g., CuI) | Inorganic base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF) | 2-(Benzylamino)-5-(dimethylamino)benzoic acid |
The resulting 2-(benzylamino)-5-(dimethylamino)benzoic acid could serve as a valuable scaffold for the synthesis of more complex molecules. The presence of the carboxylic acid, the secondary amine, and the tertiary amine provides multiple points for further functionalization. For example, the carboxylic acid could be converted to an amide or an ester, while the secondary amine could undergo further N-alkylation or N-arylation reactions. These scaffolds could be of interest in medicinal chemistry and materials science for the development of new compounds with specific biological or photophysical properties.
Applications in Advanced Chemical Sciences and Materials Development
Molecular Building Block in Organic Synthesis
In the field of organic synthesis, the strategic arrangement of functional groups on the 2-bromo-5-(dimethylamino)benzoic acid scaffold allows it to serve as a foundational element for building sophisticated molecular architectures. The presence of the carboxylic acid, the reactive bromo substituent, and the electron-donating amino group provides multiple reaction sites that can be addressed selectively.
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are central to medicinal chemistry and materials science. This compound is a promising precursor for synthesizing such structures. The carboxylic acid and amino groups can participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic systems. For instance, related bromo-aromatic compounds are known to undergo cyclization to produce benzofuran (B130515) and chromane (B1220400) derivatives, suggesting a potential pathway for this molecule as well. sciepub.commdpi.com The bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to introduce further complexity before or after a cyclization step, thereby enabling the construction of elaborate, multi-ring heterocyclic systems.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. rug.nl The carboxylic acid functionality of this compound makes it an ideal candidate for participation in renowned isocyanide-based MCRs, such as the Passerini and Ugi reactions. wikipedia.orgresearchgate.net
In a Passerini three-component reaction (P-3CR), a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form an α-acyloxy amide. organic-chemistry.org Similarly, in the Ugi four-component reaction (U-4CR), an amine is also included, leading to the formation of an α-acylamino amide. The scope for the carboxylic acid component in these reactions is exceptionally broad, allowing for significant structural variation in the final products. nih.gov By employing this compound in these MCRs, chemists can rapidly generate libraries of complex molecules with a high degree of structural diversity, incorporating the unique electronic and steric features of the original benzoic acid scaffold.
Table 1: Potential Role in Multi-Component Reactions
| MCR Type | Reactants | Potential Product Class | Role of this compound |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amides | Carboxylic Acid Component |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Primary Amine | α-Acylamino Amides | Carboxylic Acid Component |
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov These materials have garnered significant attention for applications in gas storage, separation, and catalysis. wpi.eduwpi.edu The organic linkers are typically multi-topic ligands, often containing carboxylate groups that coordinate to the metal centers.
This compound, as a functionalized benzoic acid, is a suitable candidate to act as a linker or a modulator in MOF synthesis. Upon deprotonation, its carboxylate group can coordinate with metal ions to form the framework structure. The presence of the bromo and dimethylamino groups can influence the resulting MOF's properties, such as pore size, surface chemistry, and catalytic activity. While structurally similar molecules like 4-dimethylaminobenzoic acid have been used to synthesize novel zinc-based MOFs, the incorporation of a bromo-functionalized linker like this compound could open pathways to post-synthetic modification, where the bromine atom serves as a handle for further chemical transformations within the MOF structure.
Role in Materials Science
The distinct functional groups of this compound also position it as a valuable monomer or precursor for the development of advanced materials with tailored properties.
Polymers such as polyesters and polyamides are typically formed through polycondensation reactions. The structure of this compound contains a carboxylic acid group, which can react with alcohols to form ester linkages or with amines to form amide linkages. This reactivity allows it to be incorporated into polymer chains.
Furthermore, the bromine atom provides an additional functional handle. It can be used in post-polymerization modification reactions to attach other functional groups, or it can be utilized in certain polymerization techniques, such as Suzuki polycondensation, to create fully aromatic polymers. The inclusion of the dimethylamino group can enhance the solubility of the resulting polymers in organic solvents and can impart specific properties like basicity or the ability to coordinate with metal ions. Benzoic acid derivatives have also been studied as guest molecules within the crystalline cavities of polymers, indicating their compatibility with polymeric systems. mdpi.com
Table 2: Potential Polymerization Capabilities
| Polymer Type | Co-monomer Required | Linkage Formed | Potential Role of Functional Groups |
| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Ester | -COOH: Participates in esterification. -Br, -N(CH₃)₂: Modify polymer properties. |
| Polyamide | Diamine (e.g., hexamethylenediamine) | Amide | -COOH: Participates in amidation. -Br, -N(CH₃)₂: Modify polymer properties. |
| Aromatic Polymers | Diboronic acid (via Suzuki Polycondensation) | Carbon-Carbon | -Br: Acts as a reactive site for coupling. -COOH, -N(CH₃)₂: Provide functionality. |
Molecules with both electron-donating groups (like dimethylamino) and electron-withdrawing or heavy atoms (like bromine) on an aromatic system often exhibit interesting photophysical properties. These "push-pull" systems are the basis for many functional dyes and electronic materials.
This compound can serve as a key intermediate in the synthesis of such materials. For example, related bromo-aromatic structures are used as precursors in the synthesis of fluorescein (B123965) and rhodamine dyes, which are widely used as fluorescent labels and probes. mdpi.comresearchgate.net The core structure of this compound can be incorporated into larger conjugated systems to tune their absorption and emission spectra. The bromine atom provides a convenient point for attachment to other molecular or polymeric systems via cross-coupling reactions, enabling the design of sophisticated optical sensors, organic light-emitting diode (OLED) components, or nonlinear optical materials.
Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The rational design of coordination polymers and metal-organic frameworks (MOFs) hinges on the judicious selection of molecular building blocks, namely metal ions or clusters and organic linkers. scirp.org this compound presents itself as a compelling candidate for a functional organic linker due to its specific structural attributes. The carboxylate group provides a primary coordination site for metal centers, a common feature in the assembly of numerous MOFs. rsc.org The dimethylamino and bromo substituents offer additional functionalities that can be exploited to tune the resulting framework's properties.
The design principles for constructing coordination polymers and MOFs with ligands like this compound involve several key considerations. The coordination geometry of the chosen metal ion will heavily influence the resulting topology of the network. nih.gov For instance, metal ions with a preference for octahedral coordination combined with a bifunctional linker can lead to the formation of three-dimensional frameworks. The presence of the bulky dimethylamino and bromo groups on the phenyl ring can introduce steric hindrance, which may direct the self-assembly process towards specific architectures and potentially prevent the formation of highly dense, interpenetrated structures.
The table below outlines the key structural features of this compound and their implications for the design of coordination polymers and MOFs.
| Structural Feature | Implication in MOF/Coordination Polymer Design |
| Carboxylic Acid Group | Primary coordination site for metal ions, enabling framework formation. |
| Dimethylamino Group | Potential secondary coordination site, introduces basicity, and can influence electronic properties. |
| Bromo Group | Offers a site for post-synthetic modification and influences the ligand's electronic properties. |
| Aromatic Ring | Provides rigidity to the linker, contributing to the stability of the resulting framework. |
Utilization in Probe Development (Chemical Focus)
Chemical Design Principles for Fluorescent Probes based on its Structure
The development of fluorescent probes for the detection of specific analytes is a burgeoning field in chemical sciences. The core principle behind the design of such probes is the integration of a recognition moiety (receptor) with a signaling unit (fluorophore). This compound possesses inherent structural motifs that make it a promising scaffold for the creation of fluorescent probes.
The design of fluorescent probes based on this structure would likely leverage the dimethylamino group as a key component of the fluorophore system. The fluorescence of many organic dyes is sensitive to their electronic environment. The dimethylamino group, being a strong electron-donating group, can participate in intramolecular charge transfer (ICT) processes upon photoexcitation. This ICT character is often associated with environmentally sensitive fluorescence, where the emission wavelength and intensity can change in response to solvent polarity or the presence of specific analytes.
A common strategy in fluorescent probe design is the photoinduced electron transfer (PET) mechanism. nih.gov In a PET-based probe, a receptor is covalently linked to the fluorophore. In the "off" state, the fluorescence is quenched due to electron transfer from the receptor to the excited fluorophore. Upon binding of the target analyte to the receptor, the redox potential of the receptor is altered, inhibiting the PET process and leading to a "turn-on" of fluorescence. nih.gov The dimethylamino group in this compound could act as an internal reference or be part of a more complex fluorophore system where a separate receptor unit is attached, potentially via the bromo or carboxylic acid functionalities.
The bromo substituent also offers a versatile handle for synthetic modification. It can be readily transformed through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce different recognition units. nih.gov This allows for the rational design of a library of probes targeting a diverse range of analytes. For example, coupling a known metal ion chelator to the bromo position could yield a fluorescent probe for that specific metal ion.
The following table summarizes the key design principles for fluorescent probes based on the structure of this compound.
| Design Principle | Role of this compound Moiety |
| Intramolecular Charge Transfer (ICT) | The dimethylamino group acts as an electron donor, making the fluorescence sensitive to the local environment. |
| Photoinduced Electron Transfer (PET) | The core structure can be appended with a receptor that modulates fluorescence through PET upon analyte binding. nih.gov |
| Synthetic Versatility | The bromo group serves as a key site for introducing various recognition elements through cross-coupling reactions. nih.gov |
Investigation of Energy Transfer Mechanisms in Luminescent Complexes
Luminescent complexes, particularly those of lanthanide ions, often rely on an "antenna effect" for efficient emission. In this mechanism, an organic ligand absorbs light and then transfers the excitation energy to the central metal ion, which then emits light. The efficiency of this energy transfer is crucial for the brightness of the luminescent complex. Substituted benzoic acids can act as effective antenna ligands in such complexes.
For a ligand to be an efficient antenna, it must have a high absorption cross-section and a triplet state energy level that is appropriately positioned to facilitate energy transfer to the emissive state of the lanthanide ion. The investigation of energy transfer mechanisms in luminescent complexes incorporating a ligand like this compound would involve a detailed photophysical characterization.
The dimethylamino group, being an auxochrome, is expected to red-shift the absorption spectrum of the benzoic acid core, potentially allowing for excitation at longer, less biologically damaging wavelengths. The efficiency of intersystem crossing from the excited singlet state to the triplet state of the ligand is a critical factor. The presence of the heavy bromine atom could enhance spin-orbit coupling, which may facilitate this intersystem crossing process, a phenomenon known as the "heavy-atom effect." A more efficient population of the triplet state can lead to more efficient energy transfer to the metal center.
The energy transfer from the ligand's triplet state to the lanthanide ion's excited state is governed by Dexter and Förster mechanisms. The spectral overlap between the ligand's phosphorescence and the metal ion's absorption, as well as the distance between the donor (ligand) and acceptor (metal ion), are key parameters. The rigid benzoic acid backbone ensures a relatively fixed distance and orientation between the chromophore and the coordinated metal ion.
Experimental investigations would involve steady-state and time-resolved luminescence spectroscopy to determine quantum yields and excited-state lifetimes. By comparing the photophysical properties of the free ligand with those of its metal complexes, the efficiency of energy transfer can be quantified. Such studies are fundamental to understanding the structure-property relationships that govern the performance of luminescent materials.
The table below details the key factors influencing energy transfer in luminescent complexes of this compound.
| Factor | Influence on Energy Transfer |
| Ligand Absorption | The dimethylamino group enhances light absorption, a prerequisite for the antenna effect. |
| Intersystem Crossing | The bromo group may enhance the rate of intersystem crossing to the triplet state via the heavy-atom effect. |
| Ligand Triplet State Energy | The energy of the ligand's triplet state must be suitably matched with the acceptor level of the metal ion for efficient energy transfer. |
| Ligand-Metal Distance | The rigid benzoic acid structure ensures a close proximity between the ligand chromophore and the metal center, facilitating energy transfer. |
Future Research Perspectives and Emerging Challenges
Development of Highly Efficient and Atom-Economical Synthetic Pathways
A primary challenge in the broader application of 2-Bromo-5-(dimethylamino)benzoic acid lies in its synthesis. Current synthetic routes may not be optimized for large-scale production, often involving multiple steps with moderate yields. Future research must prioritize the development of highly efficient and atom-economical synthetic pathways. This involves exploring novel catalytic systems, such as transition-metal catalysts, to facilitate direct C-H functionalization, potentially reducing the number of synthetic steps. nih.govresearchgate.net For instance, methods for the regioselective amination or bromination of benzoic acid precursors could streamline the synthesis. nih.gov
Exploration of Advanced Characterization Techniques for Intricate Structural Details
A thorough understanding of the structural and electronic properties of this compound is paramount for its application. While standard characterization techniques provide basic structural information, future research should employ advanced methods to probe more intricate details. Techniques such as solid-state NMR and high-resolution single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net
In solution, advanced spectroscopic methods combined with computational analysis can elucidate the behavior of the molecule, such as self-association and conformational dynamics. acs.orgbohrium.comucl.ac.uk Understanding how the molecule behaves in different solvent environments is crucial for controlling its assembly and reactivity.
Expansion of Computational Modeling to Predictive Design of Novel Derivatives
Computational modeling, particularly using Density Functional Theory (DFT), has proven to be a powerful tool for understanding the properties of substituted benzoic acids. semanticscholar.orgbohrium.com Future research should expand the use of these computational tools for the predictive design of novel derivatives of this compound. By modeling how different substituents would affect the electronic structure, reactivity, and intermolecular interactions, researchers can rationally design new molecules with tailored properties. acs.orgsemanticscholar.org
For example, computational screening could identify derivatives with optimized electronic properties for applications in organic electronics or with specific binding capabilities for sensor development. This predictive approach can significantly accelerate the discovery of new functional molecules, saving time and resources compared to a purely experimental trial-and-error approach.
Investigation of Supramolecular Interactions and Self-Assembly
The functional groups present in this compound make it an excellent candidate for the construction of complex supramolecular architectures. The carboxylic acid group can form robust hydrogen bonds, the dimethylamino group can act as a hydrogen bond acceptor or a coordination site for metal ions, and the bromine atom can participate in halogen bonding. nih.gov
Future investigations should focus on understanding and controlling the self-assembly of this molecule into well-defined one-, two-, and three-dimensional structures. nih.gov The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions will be a key area of study. acs.orgnih.gov By understanding these interactions, it will be possible to design and synthesize novel supramolecular materials with applications in areas such as crystal engineering and molecular recognition. researchgate.netnih.gov
| Interaction Type | Functional Group | Potential Role in Assembly |
| Hydrogen Bonding | Carboxylic Acid, Dimethylamino | Formation of dimers and extended chains |
| Halogen Bonding | Bromine | Directional interactions for crystal engineering |
| π-π Stacking | Benzene (B151609) Ring | Stabilization of layered structures |
| Metal Coordination | Dimethylamino, Carboxylic Acid | Formation of metal-organic frameworks |
Rational Design of Functional Materials with Tailored Properties
The ultimate goal of studying this compound is to utilize it as a building block for the creation of functional materials. researchgate.netnih.gov The insights gained from synthetic, characterization, computational, and supramolecular studies will converge in the rational design of materials with specific, tailored properties.
For instance, derivatives of this molecule could be designed to act as sensors, where the binding of an analyte induces a change in the material's optical or electronic properties. Another potential application is in the development of novel pharmaceutical compounds, where the molecule could serve as a scaffold for the synthesis of biologically active molecules. ijarsct.co.in The ability to form ordered structures on surfaces also opens up possibilities for applications in molecular electronics and nanotechnology. researchgate.net
The rational design of these materials will require a multidisciplinary approach, combining the expertise of synthetic chemists, materials scientists, physicists, and computational chemists to unlock the full potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
